LogP Advantage: ~0.44 log Unit Higher Lipophilicity Compared to the N1-Alkyl Regioisomer
The measured LogP of 5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is 1.90, compared with 1.46 for the N1-alkylated regioisomer 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole . This represents a ΔLogP of +0.44, which translates to an approximately 2.75-fold higher octanol–water partition coefficient. An independent source reports the N1-isomer logP as 1.72, still 0.18–0.19 units below the target compound [1]. The C4-alkylated regioisomer 4-(3-chloropropyl)-1,5-dimethyl-1H-pyrazole and the C4-chloro analog 5-chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole (MW 207.10) further diverge in both logP and molecular weight, precluding direct substitution [2].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.90 (Leyan); TPSA = 17.82 Ų |
| Comparator Or Baseline | 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole: LogP = 1.46 (Fluorochem); H-bond acceptors = 1 |
| Quantified Difference | ΔLogP = +0.44 (target more lipophilic); ~2.75× higher partitioning into octanol |
| Conditions | Calculated/experimental LogP values from vendor technical datasheets; TPSA calculated per standard method |
Why This Matters
Higher lipophilicity directly impacts membrane permeation, plasma protein binding, and compound distribution in cell-based assays, making the C5 isomer preferable when greater hydrophobicity is required for target engagement.
- [1] Chembase.cn. 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole, Chembase ID 261545. Purity 95%, logP 1.716, melting point 202–204 °C. View Source
- [2] Kuujia.com. 5-Chloro-4-(3-chloropropyl)-1,3-dimethylpyrazole, CAS 1599685-04-7. Molecular formula C₈H₁₂Cl₂N₂, molecular weight 207.10. View Source
